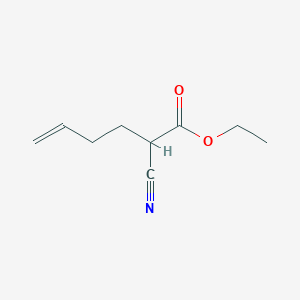

2-Cyano-hex-5-enoic acid ethyl ester

Description

Contextualization of 2-Cyano-hex-5-enoic Acid Ethyl Ester within Functionalized Esters

This compound is a specific member of the cyano-alkenoic ester family. Its structure features a six-carbon chain with a nitrile group and an ethyl ester group at the second carbon position, and a terminal double bond between the fifth and sixth carbons. This strategic placement of reactive centers—the cyano group, the ester, and the terminal alkene—makes it a highly functionalized and versatile building block. tandfonline.com

Table 1: Key Structural Features of this compound

| Feature | Description |

| Molecular Formula | C₉H₁₃NO₂ |

| Functional Groups | Nitrile (-C≡N), Ethyl Ester (-COOC₂H₅), Terminal Alkenes (-CH=CH₂) |

| Key Structural Aspect | The presence of multiple reactive sites allows for a wide range of chemical transformations. |

This table provides a summary of the key structural features of this compound.

Overview of the Significance of Cyano and Alkenoate Moieties in Organic Synthesis

The synthetic utility of this compound is derived from the distinct reactivity of its constituent functional groups.

The cyano group is a versatile functional group in organic synthesis. numberanalytics.com It can be hydrolyzed to form carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. quimicaorganica.org This versatility allows for the introduction of a wide range of other functionalities into a molecule. rsc.org The electron-withdrawing nature of the nitrile also activates the adjacent α-carbon, facilitating a variety of carbon-carbon bond-forming reactions. nih.gov

The alkenoate moiety , which includes the ethyl ester and the carbon-carbon double bond, also offers multiple avenues for chemical transformation. The ester group can undergo hydrolysis, amidation, or reduction to an alcohol. mdpi.com The terminal alkene is particularly valuable for a variety of addition and polymerization reactions. For instance, terminal alkenes are key substrates in cross-coupling reactions, which are fundamental for the construction of complex carbon skeletons. dicp.ac.cnnih.govrsc.org They can also participate in radical polymerization and Diels-Alder reactions, opening pathways to the synthesis of polymers and cyclic compounds. nih.govnih.gov

The combination of these moieties in one molecule allows for sequential or tandem reactions, providing an efficient route to multifunctional compounds that could serve as precursors in materials science and for the development of agrochemicals. mdpi.com

Historical Development and Key Milestones in the Study of Similar Compounds

The study of cyano-containing compounds has a rich history. The first synthesis of a simple cyanoacrylate, a class of compounds closely related to cyano-alkenoic esters, was reported in 1947. afinitica.com This discovery paved the way for the development of cyanoacrylate adhesives, commonly known as "super glues," which were first patented in 1957 and commercialized in 1958. afinitica.com These adhesives rely on the rapid anionic polymerization of the cyanoacrylate monomer in the presence of moisture. pcbiochemres.com

Research into the synthesis and reactivity of various cyano-alkenoic acid esters has continued to evolve. For example, the Knoevenagel condensation is a widely used method for the synthesis of substituted cyano-alkenoic esters. ineosopen.orgresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. chemicalbook.comchemeo.com

While specific historical milestones for this compound are not extensively documented in readily available literature, the broader field of cyanoacrylate and functionalized ester chemistry provides a strong foundation for understanding its potential. The ongoing exploration of bifunctional molecules continues to yield novel synthetic methodologies and applications in diverse fields.

Potential for Diverse Non-pharmaceutical Applications

The unique structural attributes of this compound position it as a promising building block in non-pharmaceutical applications, particularly in materials science and agrochemical synthesis.

In materials science , the terminal alkene functionality allows for its use as a monomer in polymerization reactions. This could lead to the development of novel polymers with tailored properties. For instance, the presence of the polar cyano and ester groups could enhance adhesion and other surface properties of the resulting polymer. youtube.com Furthermore, the ability of terminal alkenes to participate in cross-linking reactions could be exploited to create robust and durable materials. nih.gov

In the field of agrochemicals , the versatile reactivity of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The cyano group can be transformed into various nitrogen-containing heterocycles, which are common structural motifs in many pesticides and herbicides. quimicaorganica.org The ability to further functionalize the molecule via the ester and alkene groups allows for the fine-tuning of biological activity and physical properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

ethyl 2-cyanohex-5-enoate |

InChI |

InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h3,8H,1,4-6H2,2H3 |

InChI Key |

KEVFVQILFFJHLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC=C)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Cyano Hex 5 Enoic Acid Ethyl Ester

Reactivity of the Nitrile Group

The nitrile group (C≡N) in 2-Cyano-hex-5-enoic acid ethyl ester is a versatile functional handle that can participate in a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the cyano group to stabilize adjacent carbanions.

Nucleophilic Additions to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition leads to the formation of an imine anion, which can then be protonated or undergo further reactions. The specific outcome of the nucleophilic addition depends on the nature of the nucleophile and the reaction conditions.

While specific studies on nucleophilic additions to this compound are not extensively documented, the reactivity can be inferred from the behavior of similar α,β-unsaturated cyanoesters. For instance, the addition of Grignard reagents to the nitrile functionality would be expected to yield ketones after hydrolysis of the intermediate imine.

Hydrolysis and Alcoholysis Reactions

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. libretexts.org The reaction proceeds through the initial nucleophilic attack of water or hydroxide ion on the nitrile carbon.

Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. The resulting imidic acid tautomerizes to an amide, which can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, leading to an imine anion that is subsequently protonated. ijcce.ac.ir Tautomerization then yields an amide, which can be further hydrolyzed to a carboxylate salt and ammonia. ijcce.ac.ir The free carboxylic acid can be obtained by subsequent acidification. chemguide.co.uk

The table below summarizes the expected products from the hydrolysis of the nitrile group in this compound under different conditions.

| Reagent/Condition | Intermediate Product | Final Product |

| H₃O⁺, Δ | 2-(Carbamoyl)hex-5-enoic acid ethyl ester | Hex-5-ene-1,2-dicarboxylic acid |

| NaOH, H₂O, Δ | 2-(Carbamoyl)hex-5-enoic acid ethyl ester | Sodium 2-carboxyhex-5-enoate |

Alcoholysis, the reaction with an alcohol, can also occur, leading to the formation of imidates. This reaction is typically catalyzed by strong acids.

Reductions to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. The reaction involves the addition of two hydride equivalents to the nitrile carbon.

A plausible reaction for the reduction of this compound with LiAlH₄ is shown below:

Reduction to Aldehydes:

Partial reduction of the nitrile group to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The reaction proceeds via the formation of an aluminum-imine intermediate, which is hydrolyzed upon workup to yield the aldehyde.

The selective reduction of the nitrile in the presence of the ester and the double bond would be a key challenge in this transformation.

Radical-Mediated Cyano Group Migration

The presence of the terminal double bond in this compound allows for the possibility of radical-mediated intramolecular cyano group migration. This type of reaction typically involves the generation of a radical at a position that can then add to the nitrile group, followed by a fragmentation of the resulting cyclic iminyl radical to give a rearranged product. mdpi.com

Studies on similar systems, such as ethyl 2-cyano-2-methylhex-5-enoate, have shown that a 1,4-cyano-migration can be initiated by various radical precursors. mdpi.com The process is believed to proceed through the addition of an in-situ generated carbon radical to the nitrile triple bond, followed by the β-cleavage of the resulting cyclic iminyl radical. mdpi.com This cleavage is often driven by the formation of a more stable carbon-centered radical. mdpi.com

The general mechanism for such a migration is depicted below:

Radical Generation: A radical is generated elsewhere in the molecule or from an external source.

Intramolecular Cyclization: The radical adds to the carbon-nitrogen triple bond of the nitrile group, forming a cyclic iminyl radical.

β-Scission: The cyclic iminyl radical undergoes fragmentation to form a new carbon-centered radical and a rearranged nitrile.

This pathway allows for the functionalization of the carbon skeleton at a position remote from the initial radical site.

Reactivity of the Ester Functionality

The ethyl ester group in this compound is also a key site for chemical transformations, most notably through nucleophilic acyl substitution reactions.

Transesterification Reactions for Ester Diversification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base and is a common method for converting one ester into another. wikipedia.org

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A different alcohol can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the original alcohol (ethanol in this case) yields the new ester.

Base-Catalyzed Transesterification:

Under basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then collapses to expel the original alkoxide (ethoxide), forming the new ester. google.com

The table below illustrates the expected products from the transesterification of this compound with different alcohols.

| Alcohol (R'-OH) | Catalyst | Product |

| Methanol (CH₃OH) | H⁺ or CH₃O⁻ | Methyl 2-cyano-hex-5-enoate |

| Isopropanol ((CH₃)₂CHOH) | H⁺ or (CH₃)₂CHO⁻ | Isopropyl 2-cyano-hex-5-enoate |

| Benzyl alcohol (C₆H₅CH₂OH) | H⁺ or C₆H₅CH₂O⁻ | Benzyl 2-cyano-hex-5-enoate |

This reaction is highly valuable for modifying the properties of the molecule, for instance, to change its solubility or to introduce another functional group via the new alcohol moiety.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of this compound involves the cleavage of the ester linkage and potentially the nitrile group, typically under acidic or basic conditions, to yield a carboxylic acid.

Under acid-catalyzed conditions , the ester is heated with a dilute mineral acid, such as sulfuric acid or hydrochloric acid. This reaction is reversible, and the presence of excess water drives the equilibrium toward the formation of 2-cyano-hex-5-enoic acid and ethanol. Prolonged reaction times or harsher conditions can also lead to the hydrolysis of the nitrile group, ultimately yielding a dicarboxylic acid, hex-5-ene-1,2-dicarboxylic acid.

Alkaline hydrolysis , also known as saponification, is an irreversible process where the ester is heated with a strong base like sodium hydroxide. This reaction produces the sodium salt of the carboxylic acid and ethanol. To obtain the free carboxylic acid, a subsequent acidification step is required. Similar to acid hydrolysis, the nitrile group can also be hydrolyzed to a carboxylate under basic conditions, which upon acidification would yield the dicarboxylic acid.

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Primary Product (Ester Hydrolysis) | Secondary Product (Nitrile Hydrolysis) |

|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, Heat | 2-Cyano-hex-5-enoic acid | Hex-5-ene-1,2-dicarboxylic acid |

| Basic | NaOH or KOH, Heat; then H₃O⁺ | 2-Cyano-hex-5-enoic acid | Hex-5-ene-1,2-dicarboxylic acid |

Reductions to Alcohols and Ethers

Both the ester and nitrile functional groups in this compound can be reduced using various reagents to yield alcohols, amines, or aldehydes, which can be precursors to ethers.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the nitrile. The ester group is reduced to a primary alcohol, yielding (2-aminomethyl-hex-5-en-1-ol). jove.com The nitrile is concurrently reduced to a primary amine. jove.comchemistrysteps.comchemguide.co.uk The C=C double bond is generally unaffected by LiAlH₄.

A milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) allows for partial reduction. jove.comchemistrysteps.com At low temperatures, DIBAL-H can reduce the ester to an aldehyde (2-cyano-hex-5-enal) and the nitrile to an imine, which upon aqueous workup hydrolyzes to the same aldehyde. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the aldehyde over the alcohol.

Catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst) can also be employed. These conditions will typically reduce both the nitrile to a primary amine and the alkene to an alkane, yielding ethyl 2-(aminomethyl)hexanoate. The ester may be reduced under more forcing hydrogenation conditions.

Table 2: Reduction Reactions and Products

| Reagent | Functional Group(s) Reduced | Primary Product(s) |

|---|---|---|

| LiAlH₄ | Ester and Nitrile | 2-(Aminomethyl)hex-5-en-1-ol |

| DIBAL-H (controlled) | Ester and/or Nitrile | 2-Cyano-hex-5-enal |

| H₂ / Raney Ni | Nitrile and Alkene | Ethyl 2-(aminomethyl)hexanoate |

Reactivity of the Alkene Moiety

Michael Additions and Conjugate Additions

The Michael addition, or conjugate 1,4-addition, is a reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. masterorganicchemistry.comwikipedia.org For an alkene to act as a "Michael acceptor," its double bond must be in conjugation with an electron-withdrawing group (such as a carbonyl, nitrile, or nitro group). organic-chemistry.org

In the structure of this compound, the alkene double bond is located between carbons 5 and 6. The electron-withdrawing cyano and ethyl ester groups are located at the C-2 position. There is no conjugation between the C=C double bond and these activating groups. Consequently, the alkene moiety in this compound is not electron-deficient and does not function as a Michael acceptor for conjugate additions. Standard nucleophilic additions to the ester or reactions at the α-carbon are possible, but the isolated alkene does not participate in Michael-type reactions.

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene in this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In this reaction, the alkene (the dienophile) reacts with a conjugated diene to form a six-membered ring. While the alkene is not activated by a directly conjugated electron-withdrawing group, it can still react with electron-rich dienes, particularly under thermal conditions. The reaction results in the formation of a cyclohexene derivative with the cyano and ester functionalities preserved as substituents on the newly formed ring.

Olefin Metathesis and Cross-Coupling Applications

The terminal alkene functionality is a valuable handle for advanced carbon-carbon bond-forming reactions.

Olefin Metathesis : this compound is a suitable substrate for olefin cross-metathesis reactions, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst). organic-chemistry.orglibretexts.orgmasterorganicchemistry.com Reacting it with another terminal alkene allows for the "swapping" of alkylidene groups, leading to the formation of new, longer-chain internal alkenes. organic-chemistry.org For example, cross-metathesis with propene could yield ethyl 2-cyano-oct-5-enoate. This reaction is driven by the release of volatile ethylene gas.

Cross-Coupling Reactions : The terminal alkene can participate in palladium-catalyzed cross-coupling reactions. The Heck reaction , for instance, couples the alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new, substituted alkene. nih.govorganic-chemistry.orgwikipedia.org This would attach an aryl or vinyl group to the terminal carbon of the hexenyl chain. Furthermore, the alkene can be transformed into an organoboron species via hydroboration, which can then be used in Suzuki-Miyaura coupling reactions with organohalides to form new carbon-carbon single bonds. wikipedia.orglibretexts.orgmt.com

Tandem and Cascade Reaction Sequences of this compound

The unique structural arrangement of this compound, possessing both an electron-withdrawing cyano-ester moiety and a reactive terminal double bond, makes it an ideal candidate for tandem and cascade reactions. These processes, in which multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound necessitates a high degree of control to achieve desired chemical outcomes. Chemo- and regioselective transformations are therefore paramount in harnessing its synthetic potential.

The terminal alkene can undergo a variety of selective additions. For instance, in radical-mediated reactions, the generation of a radical at the C6 position can initiate intramolecular cyclization. The regioselectivity of this cyclization is often governed by Baldwin's rules, with a 6-exo-trig cyclization to form a cyclohexane ring being a favored pathway over a 7-endo-trig cyclization. The presence of the cyano and ester groups at the C2 position can influence the electronic properties of the radical intermediate, potentially affecting the rate and selectivity of the cyclization.

In ionic transformations, the double bond can act as a nucleophile or be activated by an electrophile. For example, a conjugate addition to the α,β-unsaturated system is a plausible pathway, though the non-conjugated nature of the terminal alkene in this compound makes direct Michael addition less likely without prior isomerization. However, under specific catalytic conditions, tandem isomerization-Michael addition sequences could be envisioned.

The cyano and ester groups themselves offer handles for selective transformations. For instance, partial hydrolysis of the ester or selective reduction of the cyano group could be achieved with careful choice of reagents and reaction conditions, setting the stage for subsequent intramolecular reactions.

Domino Reactions Involving Multiple Functional Groups

The true synthetic power of this compound is unlocked in domino reactions where both the cyano-ester and the alkene moieties participate in a concerted or sequential manner.

A plausible domino sequence could be initiated by a radical addition to the terminal alkene. The resulting alkyl radical could then undergo an intramolecular cyclization onto the cyano group, a process known as a radical cyano-group migration or cyclization. This would lead to the formation of a cyclic iminyl radical, which could be further trapped to generate highly functionalized nitrogen-containing heterocycles, such as piperidines. The regioselectivity of the initial radical attack and the subsequent cyclization would be critical in determining the final product structure.

Another potential domino pathway involves an initial reaction at the cyano-ester functionality. For example, the generation of an enolate at the C2 position could be followed by an intramolecular attack on the terminal alkene, a process known as an intramolecular Michael addition. This would lead to the formation of a six-membered ring. The stereochemical outcome of such a reaction would be of significant interest.

The following table summarizes potential domino reactions involving this compound:

| Initiating Step | Key Intermediate(s) | Potential Product(s) |

| Radical addition to alkene | Alkyl radical, Iminyl radical | Substituted piperidines, Cyclohexanes |

| Enolate formation at C2 | Enolate anion | Functionalized cyclohexanones |

| Metal-catalyzed activation of alkene | Metallocycle | Polycyclic systems |

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new synthetic routes. For this compound, mechanistic investigations would focus on identifying key intermediates, analyzing transition states, and understanding the factors that govern stereochemical outcomes.

Reaction Intermediates and Transition State Analysis

In the context of radical cyclizations, the primary reaction intermediate would be a 5-hexenyl radical substituted at the 2-position with cyano and ethyl ester groups. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to analyze the transition states for both the 6-exo and 7-endo cyclization pathways. These calculations would provide insights into the activation energies for each pathway, helping to rationalize the observed regioselectivity. The stability of the resulting cyclized radical intermediates would also play a significant role in determining the product distribution.

For ionic domino reactions, the key intermediates would be charged species such as enolates or carbocations. The stability of these intermediates would be influenced by the electronic effects of the cyano and ester groups. Transition state analysis would be crucial for understanding the stereoselectivity of bond-forming steps. For example, in an intramolecular Michael addition, the geometry of the transition state would determine the relative stereochemistry of the newly formed stereocenters.

Stereochemical Outcomes and Diastereoselectivity

Reactions involving this compound can lead to the formation of new stereocenters, making the control of stereochemistry a critical aspect of its synthetic utility. The prochiral center at C2 and the potential for creating new stereocenters upon cyclization open up possibilities for asymmetric synthesis.

In radical cyclizations, the diastereoselectivity of the ring formation would depend on the conformation of the acyclic radical precursor in the transition state. The bulky ethyl ester and linear cyano group would likely adopt specific orientations to minimize steric interactions, thereby influencing the facial selectivity of the cyclization.

For reactions proceeding through cyclic transition states, such as intramolecular aldol or Michael additions, the principles of conformational analysis can be used to predict the diastereoselectivity. The formation of a chair-like transition state is often favored, and the substituents will tend to occupy equatorial positions to minimize steric strain. The use of chiral catalysts or auxiliaries could enable enantioselective transformations, providing access to optically active products.

The table below outlines the expected stereochemical considerations for key transformations:

| Reaction Type | Key Factors Influencing Stereochemistry | Potential for Diastereoselectivity | Potential for Enantioselectivity |

| Radical Cyclization | Conformation of the acyclic radical, Steric hindrance | High | Possible with chiral catalysts or auxiliaries |

| Intramolecular Michael Addition | Chair-like transition state, Equatorial preference of substituents | High | Possible with chiral catalysts or auxiliaries |

| Metal-Catalyzed Cycloadditions | Ligand environment of the metal catalyst | High | High with chiral ligands |

Application As a Building Block in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. 2-Cyano-hex-5-enoic acid ethyl ester serves as a valuable starting material for the assembly of several important classes of these heterocyclic systems.

The carbon backbone of this compound is well-suited for intramolecular cyclization reactions to form five- and six-membered nitrogen-containing rings. Reductive cyclization of the cyano group in the presence of a reducing agent and a catalyst can lead to the formation of piperidine (B6355638) derivatives. This transformation typically involves the reduction of the nitrile to a primary amine, which then undergoes an intramolecular reaction with the ester or a derivative thereof.

Furthermore, radical cyclization presents another powerful strategy for the synthesis of pyrrolidines. In this approach, a radical is generated at a specific position in the molecule, which then attacks the double bond, leading to the formation of a new carbon-carbon bond and the closure of the ring. The presence of the terminal alkene in this compound makes it a suitable substrate for such transformations. The stereochemical outcome of these cyclizations can often be controlled by the reaction conditions and the use of chiral auxiliaries, providing access to enantiomerically enriched pyrrolidine (B122466) and piperidine scaffolds.

| Cyclization Strategy | Target Heterocycle | Key Transformation |

| Reductive Cyclization | Piperidine | Reduction of nitrile to amine followed by intramolecular amidation |

| Radical Cyclization | Pyrrolidine | Intramolecular radical addition to the terminal alkene |

While direct synthesis of indolizidine and quinolizidine (B1214090) alkaloids from this compound is not extensively documented, its structural features suggest its potential as a precursor. These bicyclic systems are common motifs in a wide range of biologically active natural products. The synthesis of these complex architectures often involves the carefully orchestrated formation of multiple rings. The functional handles present in this compound could be strategically manipulated to construct the requisite cyclic intermediates for the assembly of indolizidine and quinolizidine skeletons. For instance, the terminal alkene could be functionalized to introduce additional carbon atoms and reactive sites necessary for the formation of the second ring.

The reactivity of the cyano and ester groups in this compound opens avenues for the synthesis of a variety of other heterocyclic systems. For example, condensation reactions with dinucleophiles can lead to the formation of pyrimidine (B1678525) and pyridine (B92270) derivatives. The reaction of β-keto esters with amidines is a well-established method for the synthesis of pyrimidinones. organic-chemistry.org Similarly, multicomponent reactions involving ethyl cyanoacetate (B8463686), aldehydes, and ammonium (B1175870) acetate (B1210297) are known to produce pyridone derivatives. researchgate.netsciforum.net By analogy, this compound, with its activated methylene (B1212753) group adjacent to the cyano and ester functionalities, could potentially participate in similar transformations to yield substituted pyridones and pyrimidines bearing a butenyl side chain.

Synthesis of Chiral Intermediates for Advanced Molecules

The development of enantiomerically pure pharmaceuticals is a major focus of modern drug discovery. This compound can be utilized as a prochiral substrate for the synthesis of valuable chiral intermediates that serve as building blocks for complex, biologically active molecules.

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Analogs of GABA have found widespread use as therapeutic agents for neurological disorders. A prominent example is Pregabalin, which is used to treat epilepsy, neuropathic pain, and anxiety. The synthesis of Pregabalin and other β-substituted GABA analogs often involves the use of α,β-unsaturated cyano esters as key starting materials. nih.govbohrium.comnih.govresearchgate.netencyclopedia.pubglobethesis.com

Structural modifications of compounds closely related to this compound have been shown to yield GABA analogs. nih.gov The synthesis of (S)-Pregabalin, for instance, has been achieved through various routes that utilize precursors derived from the Michael addition of a cyanide source to an α,β-unsaturated ester. nih.govlupinepublishers.comgoogle.comgoogle.comresearchgate.net The presence of the cyano group in these precursors is crucial as it is later reduced to the primary amine of the final GABA analog. Asymmetric synthesis strategies, including the use of chiral auxiliaries or enantioselective catalysis, are employed to introduce the desired stereochemistry. nih.govbohrium.comresearchgate.net

| GABA Analog | Synthetic Strategy | Role of Cyano Ester |

| Pregabalin | Asymmetric Michael Addition | Source of the carbon backbone and the amine functionality (via nitrile reduction) |

| Other β-substituted GABA analogs | Enantioselective Conjugate Addition | Key building block for introducing the β-substituent and the γ-amino group |

The synthesis of complex natural products often requires a strategic and convergent approach, where chiral building blocks are assembled in a stepwise manner. This compound can serve as a valuable starting material for the preparation of such chiral building blocks.

One notable application is its use in Diels-Alder reactions. The electron-withdrawing cyano and ester groups activate the double bond of a related compound, (E)-Ethyl 2-cyano-5-methyl-2-hexenoate, making it a good dienophile in [4+2] cycloaddition reactions. nih.gov Reaction with dienes, such as cyclopentadiene, can lead to the formation of bicyclic adducts with the creation of multiple stereocenters. nih.gov These adducts can then be further elaborated into key intermediates for the synthesis of various natural products. unige.chresearchgate.netnih.govresearchgate.netrsc.org The stereoselectivity of the Diels-Alder reaction can often be influenced by the use of chiral catalysts, allowing for the synthesis of enantiomerically enriched products.

| Reaction | Product Type | Application in Natural Product Synthesis |

| Diels-Alder Cycloaddition | Bicyclic Adducts | Construction of complex polycyclic frameworks found in terpenes and other natural products |

Strategic Integration into Multi-Step Organic Transformations

The utility of this compound in multi-step organic transformations stems from the orthogonal reactivity of its two primary functional groups. The activated α-cyano ester can participate in a variety of carbon-carbon bond-forming reactions, while the terminal double bond is amenable to a wide range of transformations, including additions and metathesis reactions. This dual functionality allows for its incorporation into synthetic sequences in a controlled and predictable manner.

Convergent and Divergent Synthetic Strategies

While specific, published examples detailing the extensive use of this compound in complex total syntheses are not widespread, its structure lends itself well to both convergent and divergent synthetic designs.

In a convergent synthesis , different fragments of a target molecule are prepared independently and then coupled together at a later stage. This compound can be envisioned as a key building block for one of these fragments. For instance, the terminal alkene could be functionalized through hydroboration-oxidation to introduce a hydroxyl group, which could then be used for esterification or etherification to couple with another advanced intermediate.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The bifunctional nature of this compound makes it an ideal starting point for such strategies. The cyano and ester groups can be manipulated to create a variety of heterocyclic systems or other functional arrays. Simultaneously or sequentially, the terminal alkene can be subjected to a range of reactions to introduce diversity at that position of the molecule. For example, the alkene could undergo ozonolysis to yield an aldehyde, which could then be subjected to various olefination or reductive amination reactions to generate a diverse set of derivatives.

Derivatization for Functional Group Interconversion

The true synthetic power of this compound lies in the multitude of ways its functional groups can be transformed, allowing for strategic functional group interconversions throughout a synthetic sequence.

The cyano group is a particularly versatile handle. It can be:

Hydrolyzed under acidic or basic conditions to a carboxylic acid, which can then participate in amide bond formation or other standard carboxylic acid transformations.

Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). This introduces a basic nitrogen atom, opening up possibilities for further functionalization.

Reacted with organometallic reagents , such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

The ester group can be:

Saponified to the corresponding carboxylate, which can then be converted to other functional groups.

Reduced to a primary alcohol.

Transformed into an amide through reaction with an amine.

The terminal alkene offers a rich platform for derivatization:

Oxidative cleavage (e.g., ozonolysis) can generate an aldehyde, a key functional group for chain extension or the introduction of other functionalities.

Epoxidation followed by ring-opening provides access to 1,2-diols and other difunctionalized motifs.

Hydrohalogenation or hydration can introduce a halide or hydroxyl group at the 5- or 6-position, depending on the reaction conditions (Markovnikov or anti-Markovnikov).

Ring-closing metathesis (RCM) , if the ester is modified to contain another terminal alkene, can be employed to construct carbocyclic or heterocyclic rings.

The following interactive table summarizes some of the key functional group interconversions possible with this compound:

| Functional Group | Reagent/Condition | Product Functional Group |

| Cyano | H3O+ / Heat | Carboxylic Acid |

| Cyano | 1. LiAlH4; 2. H2O | Primary Amine |

| Cyano | 1. RMgX; 2. H3O+ | Ketone |

| Ester | NaOH / H2O | Carboxylate |

| Ester | 1. LiAlH4; 2. H2O | Primary Alcohol |

| Alkene | 1. O3; 2. DMS | Aldehyde |

| Alkene | m-CPBA | Epoxide |

| Alkene | 1. BH3-THF; 2. H2O2, NaOH | Primary Alcohol |

These transformations, often performed with high chemoselectivity, underscore the value of this compound as a strategic building block in the synthesis of complex organic molecules. The ability to selectively manipulate its different functional groups allows for the efficient and controlled construction of intricate molecular frameworks.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of organic molecules.

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For α,β-unsaturated cyano esters, which share the core functionality of 2-cyano-hex-5-enoic acid ethyl ester, DFT studies reveal important electronic features. The electron-withdrawing nature of the cyano and ester groups significantly influences the electron distribution across the C=C double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.

DFT calculations on related cyanoacetamide derivatives have been used to compute various chemical descriptors. These calculations help in understanding the molecular structure and its relation to the compound's reactivity. For instance, the distribution of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of a Generic α,β-Unsaturated Cyano Ester

| Property | Description | Typical Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | -7.0 to -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.5 to 5.0 eV |

| Mulliken Charges | Partial atomic charges, indicating electron distribution. | Negative charge on N and O atoms, positive charge on the carbonyl C and β-vinylic C. |

Note: These are representative values and can vary based on the specific molecule and the level of theory used.

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby predicting plausible reaction mechanisms. For compounds like this compound, a key reaction is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. libretexts.orgscience.govresearchgate.net Computational studies on the Michael addition to similar α,β-unsaturated carbonyl compounds have elucidated the stepwise nature of this reaction, involving the formation of an enolate intermediate. nih.govrsc.org

The polymerization of cyanoacrylates, which are close structural relatives, has also been studied computationally. These studies show that the reaction is typically initiated by a nucleophile attacking the electrophilic β-carbon, leading to a chain-growth polymerization. pcbiochemres.comresearchgate.net The energy profiles for these reactions can be calculated to determine the feasibility and kinetics of the process.

Identifying the transition state (TS) is crucial for understanding the kinetics of a reaction, as its energy determines the activation energy (Ea). Computational methods allow for the location and characterization of transition state structures, which are fleeting and cannot be observed directly. For reactions involving α,β-unsaturated esters, such as the Michael addition or cycloadditions, DFT calculations can model the geometry of the transition state and compute the associated activation energy. youtube.comyoutube.com

For example, in a computed study of the Michael addition of a thiol to an α,β-unsaturated carbonyl compound, the transition state involves the partial formation of the new carbon-sulfur bond and the partial breaking of the C=C double bond. nih.gov The calculated activation energy provides a quantitative measure of the reaction rate.

Table 2: Representative Calculated Activation Energies for Reactions of α,β-Unsaturated Systems

| Reaction Type | Model System | Catalyst | Calculated Ea (kcal/mol) |

| Michael Addition | Acrolein + Thiol | Base | 10-15 |

| Diels-Alder Cycloaddition | Methyl Acrylate + Butadiene | None | 20-25 |

| Anionic Polymerization Initiation | Ethyl Cyanoacrylate + OH- | None | 5-10 |

Note: These values are illustrative and depend on the specific reactants, catalysts, and computational methods.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are critical for understanding their physical properties and interactions with other molecules.

Studies on similar flexible ester molecules have shown that multiple low-energy conformations can coexist. researchgate.netmdpi.com Allylic strain, which can occur in systems with a double bond adjacent to a chiral center or a bulky group, can also influence conformational preferences. nih.gov For this compound, the rotation around the C3-C4 bond would be a key factor in determining the spatial relationship between the cyano ester head and the terminal double bond. Molecular mechanics and DFT calculations can be used to map the potential energy surface as a function of key dihedral angles to identify the most stable conformers.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govrsc.org This is particularly useful in understanding how a substrate or inhibitor might bind to the active site of an enzyme. While no specific enzyme docking studies have been reported for this compound, studies on other cyano-containing ligands and esters provide a framework for how such interactions might be modeled. nih.govmdpi.com

In a hypothetical docking study, the cyano and ester groups of this compound would likely participate in hydrogen bonding or polar interactions with amino acid residues in an enzyme's active site. The flexible alkyl chain could adopt a conformation that allows it to fit into hydrophobic pockets. The binding affinity can be estimated through scoring functions that account for various types of interactions, such as electrostatic, van der Waals, and hydrogen bonding.

Table 3: Common Intermolecular Interactions in Substrate-Enzyme Docking

| Interaction Type | Description | Potential Groups in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carbonyl oxygen of the ester, nitrogen of the cyano group. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The hexene alkyl chain. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Not directly applicable, but the C=C double bond can engage in pi-alkyl interactions. |

Prediction of Stereoselectivity and Regioselectivity

No published research articles or computational studies were identified that specifically focus on the theoretical prediction of diastereomeric and enantiomeric ratios for this compound. Therefore, no data tables or detailed research findings on this topic can be provided at this time.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of "2-Cyano-hex-5-enoic acid ethyl ester" from reaction mixtures and for the precise assessment of its purity.

Gas chromatography is a powerful technique for monitoring the progress of reactions that synthesize or utilize "this compound". Due to its volatility, this compound is well-suited for GC analysis. The method allows for the quantification of the starting materials, intermediates, and the final product, providing crucial data for reaction optimization.

In a typical GC analysis, a capillary column with a suitable stationary phase is used. For instance, a non-polar column like one with a dimethylpolysiloxane phase can effectively separate the compound from other components in a mixture. The temperature of the GC oven is programmed to ramp up, ensuring the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For a related compound, ethyl cyanoacetate (B8463686), a KB-1 column with a temperature program starting at 120°C and ramping to 205°C has been utilized for analysis. e3s-conferences.org

When coupled with a mass spectrometer (GC-MS), this technique not only separates the components but also provides their mass spectra, aiding in their identification. For a structurally similar compound, (E)-Ethyl 2-cyano-5-methyl-2-hexenoate, GC-MS analysis in electron ionization (EI) mode revealed a molecular ion peak (M⁺) at m/z 181. vulcanchem.com This suggests that for "this compound" (molecular weight: 167.21 g/mol ), a molecular ion peak at m/z 167 would be expected. chemsynthesis.com

Table 1: Illustrative GC Parameters for Analysis of Related Cyano Esters

| Parameter | Value |

| Column | KB-1 or equivalent non-polar capillary column |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 240°C |

| Oven Program | Initial Temp: 120°C, Ramp: 30°C/min to 205°C, Hold: 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 255°C |

Note: This table is based on parameters used for the analysis of ethyl cyanoacetate and serves as a representative example. e3s-conferences.org

High-Performance Liquid Chromatography (HPLC) is another essential tool for assessing the purity of "this compound". It is particularly useful for analyzing non-volatile impurities or thermally labile compounds that are not suitable for GC.

Reverse-phase HPLC, using a C18 column, is a common approach for purity determination. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and water allows for the separation of the target compound from polar and non-polar impurities. For the analogous compound (E)-Ethyl 2-cyano-5-methyl-2-hexenoate, a mobile phase of 60:40 acetonitrile/water resulted in a retention time of 8.2 minutes on a C18 column. vulcanchem.com A similar system would be a suitable starting point for developing a purity assay for "this compound".

Furthermore, "this compound" possesses a chiral center at the second carbon atom. Therefore, the separation of its enantiomers is crucial, especially in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even harmful. Chiral HPLC, employing a chiral stationary phase (CSP), is the most popular technique for enantiomeric separation. asianpubs.org Columns with cellulose (B213188) or amylose-based CSPs are often effective in resolving racemic mixtures of chiral compounds. asianpubs.org The development of a chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

Table 2: Representative HPLC Conditions for Purity Analysis of a Related Compound

| Parameter | Value |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water (60:40) |

| Detector | UV-Vis (at a suitable wavelength) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 min (for (E)-Ethyl 2-cyano-5-methyl-2-hexenoate) |

Note: This table is based on parameters used for the analysis of (E)-Ethyl 2-cyano-5-methyl-2-hexenoate. vulcanchem.com

Spectroscopic Characterization for Structural and Mechanistic Elucidation

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of "this compound". They also provide insights into the electronic structure and can be used to study reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. For "this compound", both ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl ester group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons). The protons of the hexenoic acid chain would appear as multiplets, and the single proton at the chiral center (C2) would likely be a doublet of doublets or a more complex multiplet due to coupling with the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule. The nitrile carbon (C≡N) typically resonates around 115-120 ppm, while the ester carbonyl carbon (C=O) appears further downfield, around 165-170 ppm. vulcanchem.com The carbons of the double bond would be observed in the olefinic region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for "this compound" based on Analogous Compounds

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 170 |

| C≡N (nitrile) | 115 - 120 |

| C5=C6 (alkene) | 115 - 140 |

| O-CH₂ (ethyl) | ~60 |

| C2 (chiral center) | ~40 |

| CH₃ (ethyl) | ~14 |

Note: These are estimated ranges based on data for similar structures. vulcanchem.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide further structural confirmation by establishing connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations and HMBC for two- and three-bond correlations). magritek.com

In-situ NMR spectroscopy is a valuable technique for monitoring reactions in real-time directly within the NMR tube. nih.gov This method can provide detailed kinetic and mechanistic information about the formation or transformation of "this compound" by tracking the disappearance of reactants and the appearance of intermediates and products. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern. In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For "this compound" (C₉H₁₃NO₂), the expected molecular ion peak would be at m/z 167. chemsynthesis.com

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, loss of 45 Da) and cleavage adjacent to the carbonyl group. libretexts.org For a similar compound, (E)-Ethyl 2-cyano-5-methyl-2-hexenoate, a fragment corresponding to the loss of the ethoxycarbonyl group (M⁺-COOCH₂CH₃) was observed at m/z 136. vulcanchem.com

Table 4: Expected Key Fragments in the Mass Spectrum of "this compound"

| m/z | Fragment |

| 167 | [M]⁺ |

| 122 | [M - OCH₂CH₃]⁺ |

| 94 | [M - COOCH₂CH₃]⁺ |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry for esters. libretexts.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands for its key functional groups.

The presence of the nitrile group (C≡N) is indicated by a sharp absorption band in the region of 2260-2240 cm⁻¹. The ester carbonyl group (C=O) gives rise to a strong, sharp peak typically in the range of 1750-1735 cm⁻¹. The carbon-carbon double bond (C=C) of the hexenyl chain would show an absorption band around 1680-1640 cm⁻¹. Finally, the C-O single bond of the ester group will have a strong absorption in the 1300-1000 cm⁻¹ region. researchgate.net

A detailed vibrational frequency analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a more precise assignment of the observed IR bands. capes.gov.br

Table 5: Characteristic Infrared Absorption Frequencies for "this compound"

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2260 - 2240 | Medium, Sharp |

| C=O (Ester) | 1750 - 1735 | Strong, Sharp |

| C=C (Alkene) | 1680 - 1640 | Medium |

| C-O (Ester) | 1300 - 1000 | Strong |

Note: These are typical ranges for the indicated functional groups. researchgate.net

Future Perspectives and Emerging Research Avenues

Unexplored Synthetic Routes and Methodologies

The conventional synthesis of 2-cyano-hex-5-enoic acid ethyl ester typically involves the alkylation of ethyl cyanoacetate (B8463686) with an appropriate haloalkene or a related Knoevenagel condensation. While effective, these methods represent only a fraction of the modern synthetic toolkit. Future research is poised to explore more advanced and sustainable routes.

Transition-Metal Catalysis: Palladium- or iridium-catalyzed allylic alkylation reactions could provide a direct and highly efficient pathway. For instance, the reaction of ethyl cyanoacetate with an allyl carbonate precursor under iridium catalysis could offer excellent control over regioselectivity and stereoselectivity.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids or proline derivatives, present an opportunity for the asymmetric synthesis of this compound. Achieving an enantiomerically enriched product would be a significant advancement, opening doors for its use in stereoselective synthesis.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. Current time information in Mumbai, IN.numberanalytics.com A potential route could involve the generation of a radical from a carboxylic acid precursor which is then cyanated, offering a novel disconnection approach. Current time information in Mumbai, IN. This method avoids harsh reagents and high temperatures, aligning with the principles of green chemistry.

Enzymatic Catalysis: Biocatalysis offers unparalleled selectivity. Lipases could be employed for the kinetic resolution of a racemic mixture of the ester, or engineered enzymes could potentially be used for a direct, enantioselective condensation reaction, providing a highly sustainable manufacturing route.

| Methodology | Potential Catalyst/Reagent | Key Advantages | Research Focus |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium or Iridium Complexes | High efficiency, stereocontrol, atom economy | Ligand design for selectivity |

| Organocatalysis | Chiral Amines (e.g., Proline) | Metal-free, enantioselectivity, sustainability | Development of novel catalysts |

| Photoredox Catalysis | Iridium or Ruthenium Complexes | Mild conditions, novel reactivity, high functional group tolerance | Exploring new radical precursors |

| Enzymatic Catalysis | Lipases, Esterases | High enantioselectivity, green process, mild conditions | Enzyme screening and engineering |

Novel Reactivity Patterns and Derivatization Strategies

The trifunctional nature of this compound—possessing an alkene, a nitrile, and an ester—makes it a versatile platform for chemical derivatization. While the individual reactivity of these groups is known, exploring their combined and unique reactivity is a key area for future research.

Olefin Metathesis: The terminal alkene is an ideal handle for olefin metathesis reactions. researchgate.net Cross-metathesis with other alkenes can introduce complex side chains, while ring-closing metathesis (RCM) of a subsequently derivatized diene could lead to novel cyclic and macrocyclic structures. Current time information in Mumbai, IN.hbfuller.com

Hydroformylation: The rhodium-catalyzed hydroformylation of the terminal double bond would introduce a highly versatile aldehyde functionality. cambrex.comhongteckhin.com.sg This would convert the starting material into ethyl 2-cyano-7-oxoheptanoate, a precursor for reductive amination to amines or oxidation to carboxylic acids, significantly expanding the molecular diversity accessible from the parent compound.

Radical Additions: The alkene is susceptible to radical addition reactions, which often proceed with anti-Markovnikov selectivity. nih.govresearchgate.net This could be exploited to introduce functionalities such as perfluoroalkyl chains or thiols at the terminal position, yielding derivatives with unique physicochemical properties for materials science or medicinal chemistry research. kewaunee.in

Click Chemistry and Cycloadditions: The terminal alkene can participate in thiol-ene "click" reactions for straightforward conjugation. Furthermore, the nitrile group can undergo [3+2] cycloaddition with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow manufacturing offers significant advantages in safety, efficiency, and scalability for specialty chemicals. kewaunee.inmitsui.com The synthesis of this compound is an excellent candidate for this transition.

Continuous Flow Synthesis: Key synthetic steps, such as the Knoevenagel condensation, can be performed in flow reactors. nih.gov This allows for precise control over reaction parameters like temperature and residence time, which is crucial for managing the exothermic nature of such reactions and minimizing byproduct formation. numberanalytics.comganeshremedies.com A patent has described a continuous process for the precursor, cyanoacetate, indicating the industrial viability of this approach. google.com

Potential in Materials Science and Other Non-Pharmaceutical Applications (as building blocks)

While derivatives of cyano-containing compounds are common in pharmaceuticals, this compound itself is a promising building block for advanced materials.

Polymer Synthesis: The terminal alkene enables its use as a monomer in various polymerization reactions. It can be incorporated into polymer chains via radical polymerization or potentially through Ring-Opening Metathesis Polymerization (ROMP) after appropriate derivatization. The nitrile and ester groups would then serve as pendant functional groups along the polymer backbone, allowing for post-polymerization modification to tune the material's properties, such as hydrophilicity, refractive index, or cross-linking density.

Coordination Polymers and MOFs: The nitrile group is an effective ligand for coordinating with metal ions. nih.gov As a bifunctional molecule, it could be used to synthesize novel coordination polymers or metal-organic frameworks (MOFs). researchgate.nettandfonline.com For example, after hydrolysis of the ester to a carboxylic acid, the molecule would possess two distinct coordination sites (carboxylate and nitrile), making it an intriguing linker for creating complex, porous materials with potential applications in gas storage or catalysis.

Specialty Adhesives and Coatings: Cyanoacrylates are renowned for their use as instant adhesives. hbfuller.comhongteckhin.com.sg The unique structure of this compound, with its additional terminal alkene, could be leveraged to create novel adhesive or coating formulations. The alkene could participate in a secondary curing mechanism, such as a thiol-ene reaction or free-radical polymerization, to form a cross-linked network with enhanced thermal stability and mechanical properties compared to traditional linear polycyanoacrylates. researchgate.netrsc.org

Addressing Challenges in Process Scalability and Efficiency

Transitioning the synthesis of this compound from the lab to an industrial scale requires overcoming several key challenges.

Heat Management: The Knoevenagel condensation is often exothermic, which can lead to runaway reactions and byproduct formation on a large scale. numberanalytics.com Implementing the synthesis in a continuous flow reactor provides a much higher surface-area-to-volume ratio, enabling superior heat dissipation and precise temperature control. ganeshremedies.com

Purification: Cyanoacrylates are notoriously difficult to purify via distillation due to their propensity to polymerize at elevated temperatures. researchgate.net This necessitates the use of polymerization inhibitors and high vacuum. Future research could focus on developing "crackless" synthesis methods that avoid the high-temperature depolymerization of an oligomeric intermediate, which is a common step in industrial cyanoacrylate production. pcbiochemres.com Alternative purification techniques, such as continuous crystallization or liquid-liquid extraction in flow, could also mitigate these challenges.

Catalyst and Solvent Recycling: For a cost-effective and sustainable process, the recovery and reuse of catalysts are essential. numberanalytics.com The use of heterogeneous catalysts, such as functionalized zeolites or resins, can simplify separation and recycling compared to homogeneous catalysts. researchgate.net Furthermore, developing processes that utilize greener solvents or even solvent-free conditions will be crucial for improving the environmental footprint of the synthesis. numberanalytics.com

| Challenge | Traditional Approach | Emerging Solution |

|---|---|---|

| Heat Management | Large batch reactor with cooling jacket | Continuous flow reactor for superior heat exchange |

| Purification | Vacuum distillation with inhibitors | "Crackless" synthesis routes; continuous crystallization |

| Byproduct Formation | Strict stoichiometric control | Optimized flow conditions; selective heterogeneous catalysts |

| Catalyst Recovery | Difficult for homogeneous catalysts | Immobilized catalysts on solid supports; biphasic systems |

Design of Structurally Diverse Analogs for Research Purposes

The scaffold of this compound is ripe for modification to generate libraries of analogs for screening in various applications. A systematic approach to analog design would involve modifying each key feature of the molecule.

Varying the Ester Group: The ethyl group can be readily replaced with a wide range of other alcohols (e.g., methyl, tert-butyl, benzyl, long-chain alkyls) during the final esterification step or via transesterification. This allows for fine-tuning of properties like solubility, volatility, and susceptibility to hydrolysis.

Modifying the Alkene Chain: The three-carbon linker can be shortened or lengthened by starting with different ω-haloalkenes. Furthermore, substituents can be introduced along the chain to alter its steric profile and conformation.

Replacing the Terminal Alkene: The alkene could be replaced with other reactive functional groups, such as a terminal alkyne. An alkyne would open up access to a different set of reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira coupling.

Functionalizing the α-Position: The proton at the α-position (C2) is acidic and can be removed to generate a stabilized carbanion. This nucleophile can then be reacted with various electrophiles to introduce substituents directly adjacent to the cyano and ester groups, creating a quaternary center and adding significant structural complexity.

The creation of such diverse analog libraries, facilitated by automated synthesis platforms, would provide a powerful resource for discovering new molecules with tailored functions in medicine, materials, and beyond.

Q & A

Q. What are the common synthetic routes for 2-cyano-hex-5-enoic acid ethyl ester, and how are reaction conditions optimized?

Methodological Answer: The ester can be synthesized via condensation reactions involving ethyl cyanoacetate and α,β-unsaturated aldehydes under acidic or basic conditions. For example, in reactions with 3-oxo-3-aryl-2-arylhydrazonopropanals, the choice of catalyst (e.g., ammonium acetate) and solvent (e.g., acetic acid) determines the product selectivity between hydroxy- or amino-substituted derivatives . Kinetic studies using enzymes like Novozym® 435 for esterification (e.g., DHA/EPA ethyl ester synthesis) suggest that reaction parameters (temperature, enzyme loading, and molar ratio) can be optimized via central composite design (Table 1 in ).

Q. How is GC-MS utilized to characterize this compound, and what are critical validation steps?

Methodological Answer: GC-MS analysis is critical for identifying ester derivatives. For example:

- Retention time matching with reference standards (e.g., lauric acid ethyl ester in ).

- Fragmentation patterns : Cyano groups exhibit characteristic peaks (e.g., m/z 41 for cyano fragments).

- Validation : Use internal standards (e.g., decanoic acid ethyl ester ) and replicate injections to ensure precision (±2% RSD). Ensure column polarity matches the ester’s hydrophobicity (e.g., DB-5MS columns for medium-polar esters ).

Q. How does thermal stability affect experimental design for this ester?

Methodological Answer: Thermal stability varies with functional groups. For example:

Q. What biological applications are explored for structurally related ethyl esters?

Methodological Answer: Ethyl esters with unsaturated chains (e.g., hexadecanoic acid derivatives) show antiviral potential via molecular docking against viral proteins (e.g., MERS-CoV protease in ). For neuroprotection, esters like ethyl gallate are studied for antioxidant activity using ADMET profiling and ROS scavenging assays .

Advanced Research Questions

Q. How can reaction yield discrepancies arise in ester synthesis, and how are they resolved?

Methodological Answer: Discrepancies often stem from competing reaction pathways . For example:

Q. What computational methods validate the stereochemical outcomes of esterification?

Methodological Answer:

Q. How do solvent polarity and phase-transfer catalysis impact bis-alkylation reactions for cyclic ester derivatives?

Methodological Answer:

Q. What analytical contradictions arise in quantifying ester degradation products, and how are they addressed?

Methodological Answer:

- Co-elution issues in GC-MS : For example, ethyl phenylacetate and benzyl cyanide share similar retention times. Resolution requires column optimization (e.g., increasing temperature ramps) and Kjeldahl nitrogen analysis to confirm purity .

- Statistical validation : Spearman rank correlation (ρ >0.70) identifies co-degrading esters (e.g., lactic acid ethyl ester vs. linoleic acid ethyl ester in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.